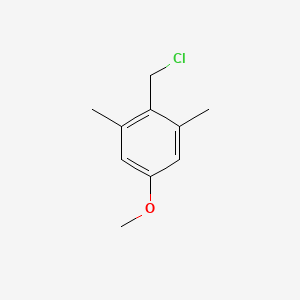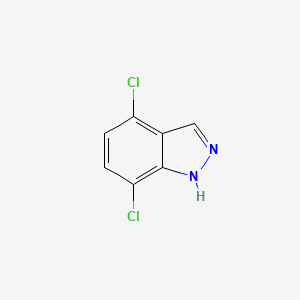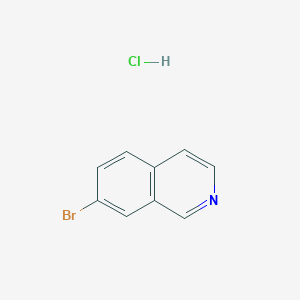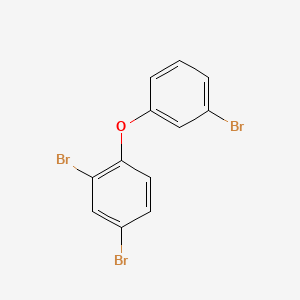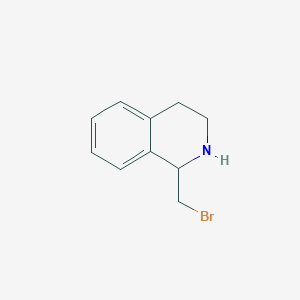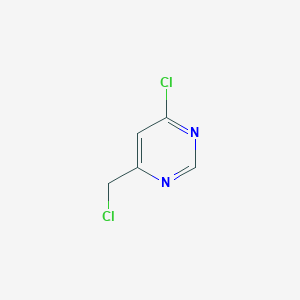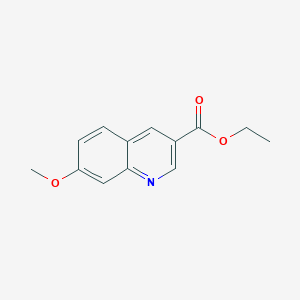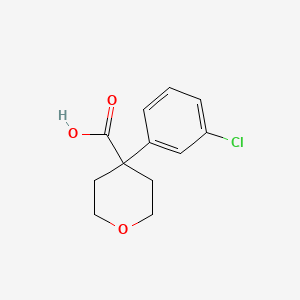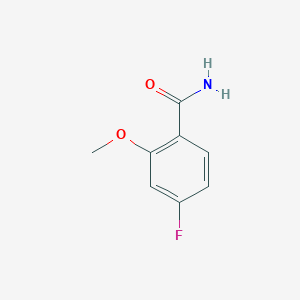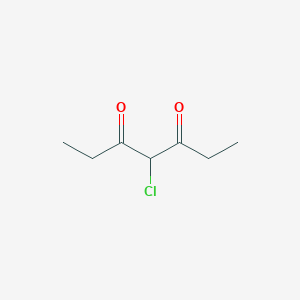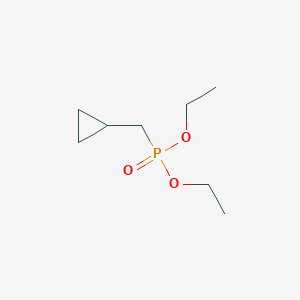
Diethyl (cyclopropylmethyl)phosphonate
Vue d'ensemble
Description
Diethyl (cyclopropylmethyl)phosphonate is a chemical compound with the molecular formula C8H17O3P . It is used as a reactant for the preparation of alkyldichlorophosphine via a chlorination reaction under mild conditions . The structural characteristics of this compound include intramolecular hydrogen binding via “banana” bonds between a hydrogen atom belonging to the phosphino group and the edge of the cyclopropyl ring .
Synthesis Analysis
The synthesis of phosphonates like Diethyl (cyclopropylmethyl)phosphonate typically relies on two different strategies: the action of trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . A mild method for the modular preparation of phosphonylated derivatives, several of which exhibit interesting biological activities, is based on chemoselective activation with triflic anhydride .Molecular Structure Analysis
The molecular structure of Diethyl (cyclopropylmethyl)phosphonate is characterized by intramolecular hydrogen bonding via “banana” bonds between a hydrogen atom belonging to the phosphino group and the edge of the cyclopropyl ring .Chemical Reactions Analysis
Diethyl (cyclopropylmethyl)phosphonate is used as a reactant for the preparation of alkyldichlorophosphine via a chlorination reaction under mild conditions . The internal hydrogen bonding in diethyl carboxyphosphonate decreases P=O oxygen nucleophilicity, leading to decreased silyldealkylation reactivity under microwave conditions .Physical And Chemical Properties Analysis
Diethyl (cyclopropylmethyl)phosphonate has a boiling point of 60 °C at 0.125 mmHg . It has a density of 1.023 g/mL at 25 °C .Applications De Recherche Scientifique
Cyclopropanation and Synthesis
- Diethyl (1,2-dibromoethyl)phosphonate, closely related to Diethyl (cyclopropylmethyl)phosphonate, has been utilized in cyclopropanation reactions. This process involves the synthesis of β-aminocyclopropylphosphonic acid and its derivatives, which are significant in the development of various organic compounds (Rabasso & Fadel, 2014).
Corrosion Inhibition
- Phosphonate derivatives, including those structurally similar to Diethyl (cyclopropylmethyl)phosphonate, have shown promise as corrosion inhibitors. This application is particularly relevant in industrial settings, such as steel pickling processes, where they help protect metals from corrosive environments (Gupta et al., 2017).
Anticancer Research
- Certain organophosphonates, including derivatives of Diethyl (cyclopropylmethyl)phosphonate, have been studied for their anticancer properties. Research indicates their potential in chemo-differentiation therapy for acute promyelocytic leukemia, showing how these compounds can induce cell differentiation and apoptosis (Mohammadi et al., 2019).
Reactivity and Synthesis Applications
- Studies on the reactivity of Diethyl (nitro(diazo)methyl)phosphonate, a compound related to Diethyl (cyclopropylmethyl)phosphonate, demonstrate its utility in synthesizing various cyclopropyl α-nitrophosphonates. These findings are crucial for developing new synthetic routes in organic chemistry (Chemagin et al., 2010).
Phosphonate Polymers
- The development of phosphonate-containing polymers, which include derivatives of Diethyl (cyclopropylmethyl)phosphonate, is an emerging area in polymer chemistry. These polymers have potential applications in various industrial and medicinal fields (Dolan et al., 2015).
Organic Synthesis Intermediates
- Diethyl (dichloromethyl)phosphonate, structurally related to Diethyl (cyclopropylmethyl)phosphonate, serves as an intermediate in synthesizing alkynes, demonstrating the broad utility of phosphonates in organic synthesis (Marinetti & Savignac, 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
diethoxyphosphorylmethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O3P/c1-3-10-12(9,11-4-2)7-8-5-6-8/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZHIFQWGROIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1CC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584508 | |
| Record name | Diethyl (cyclopropylmethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (cyclopropylmethyl)phosphonate | |
CAS RN |
863975-37-5 | |
| Record name | Diethyl (cyclopropylmethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1603552.png)
